molecular formula C19H26N4O2S B2962190 1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine CAS No. 1445757-28-7

1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine

Cat. No.: B2962190
CAS No.: 1445757-28-7
M. Wt: 374.5
InChI Key: RMQYDQGWRXLANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine is a useful research compound. Its molecular formula is C19H26N4O2S and its molecular weight is 374.5. The purity is usually 95%.
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Scientific Research Applications

Antidiabetic Drug Candidates

Derivatives of 1,2,4-triazoles, including structures related to the specified compound, have been synthesized and evaluated for their biological potential, particularly as antidiabetic agents. Compounds with a 1,2,4-triazole moiety have shown potent inhibitory activity against the α-glucosidase enzyme, suggesting their potential as new drug candidates for type II diabetes. These derivatives demonstrated low hemolytic activity, indicating their safety for further development as antidiabetic medications (Aziz ur-Rehman et al., 2018).

Anticancer Agents

A series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus were synthesized and evaluated as anticancer agents. Some of these compounds demonstrated strong anticancer activity, with low IC50 values, indicating their potential as promising therapeutic agents in cancer treatment (A. Rehman et al., 2018).

Antibacterial Activity

Newly synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were evaluated for their antibacterial potentials. These compounds showed moderate inhibitory effects against various bacterial strains, with some derivatives exhibiting significant activity, suggesting their application in addressing antibiotic resistance (Kashif Iqbal et al., 2017).

Synthesis and Characterization

The synthesis and structural characterization of related compounds, including [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been reported. Such studies contribute to the understanding of the molecular structure and properties of these compounds, providing a foundation for further application in medicinal chemistry and drug design (H. R. Girish et al., 2008).

Antimicrobial Agents Against Plant Pathogens

Certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. The structure-activity evaluation study revealed that the nature of substitutions on the benzhydryl ring and sulfonamide ring significantly influences antibacterial activity, offering insights into developing effective agents for plant disease management (K. Vinaya et al., 2009).

Properties

IUPAC Name

1-[(E)-2-(4-ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-3-16-7-9-17(10-8-16)11-13-26(24,25)23-12-5-6-18(14-23)19-21-20-15-22(19)4-2/h7-11,13,15,18H,3-6,12,14H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQYDQGWRXLANF-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C3=NN=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C3=NN=CN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.